![molecular formula C12H11BF3NO4 B12060178 6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the boron atom within the dioxazaborocane ring imparts distinctive properties to the compound, making it a valuable subject of study in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a boronic acid derivative with a suitable trifluoromethylated aromatic compound. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Boron-hydride species.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a probe for studying boron-containing biomolecules.
作用机制
The mechanism of action of 6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets and pathways. The boron atom within the dioxazaborocane ring can form reversible covalent bonds with nucleophilic sites in biomolecules, making it a valuable tool for studying enzyme mechanisms and protein interactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
相似化合物的比较
Similar Compounds
2-(trifluoromethyl)benzaldehyde: Another trifluoromethyl-containing compound used in organic synthesis.
2-(trifluoromethyl)phenylboronic acid: Utilized in Suzuki-coupling reactions to prepare trifluoromethyl aryl derivatives.
Methyl 3-(trifluoromethyl)phenylacetate: A trifluoromethylated ester used in various chemical reactions.
Uniqueness
6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of both the boron atom and the trifluoromethyl group within the same molecule. This combination imparts distinctive chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H11BF3NO4 |
|---|---|
分子量 |
301.03 g/mol |
IUPAC 名称 |
6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H11BF3NO4/c1-17-6-10(18)20-13(21-11(19)7-17)9-5-3-2-4-8(9)12(14,15)16/h2-5H,6-7H2,1H3 |
InChI 键 |
OIKMMINKWLWBOQ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


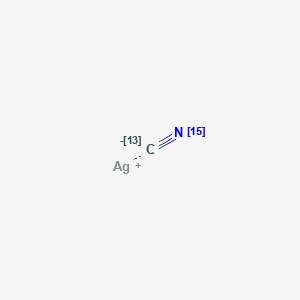
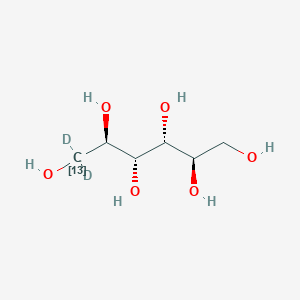

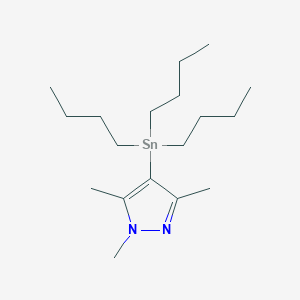


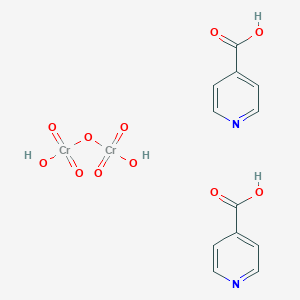
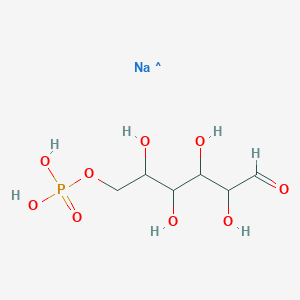
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)
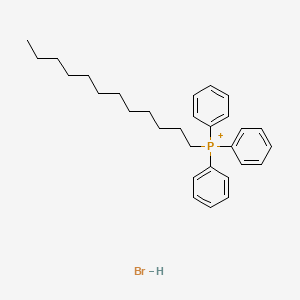
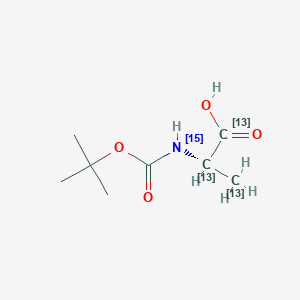
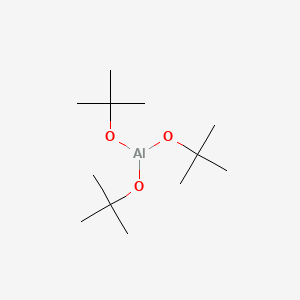

![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
